molecular formula C8H8BrF B178089 Benzene, 1-(bromomethyl)-4-(fluoromethyl)- CAS No. 114657-15-7

Benzene, 1-(bromomethyl)-4-(fluoromethyl)-

Cat. No.: B178089
CAS No.: 114657-15-7
M. Wt: 203.05 g/mol
InChI Key: IZMLYJJWDVUQNI-UHFFFAOYSA-N
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Description

Benzene, 1-(bromomethyl)-4-(fluoromethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromomethyl group at the first position and a fluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- typically involves the bromination and fluorination of a benzene derivative. One common method is the electrophilic substitution reaction, where a benzene ring undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group. Subsequently, the fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-purity Benzene, 1-(bromomethyl)-4-(fluoromethyl)-.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(bromomethyl)-4-(fluoromethyl)- undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The benzene ring can participate in further electrophilic substitution reactions, such as nitration and sulfonation.

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and sulfur trioxide (SO3) for sulfonation.

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) for replacing the bromomethyl group.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nitration: Formation of nitrobenzene derivatives.

    Sulfonation: Formation of benzene sulfonic acids.

    Nucleophilic Substitution: Formation of azido or cyano-substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alkylbenzenes.

Scientific Research Applications

Benzene, 1-(bromomethyl)-4-(fluoromethyl)- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Employed in studies to understand the interactions of aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of Benzene, 1-(bromomethyl

Properties

IUPAC Name

1-(bromomethyl)-4-(fluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMLYJJWDVUQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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